molecular formula C9H13ClN2 B1482293 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole CAS No. 2090836-51-2

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole

Cat. No.: B1482293
CAS No.: 2090836-51-2
M. Wt: 184.66 g/mol
InChI Key: MEHJZXKJZPZZGW-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole typically involves the reaction of cyclobutylamine with chloroacetyl chloride followed by cyclization with hydrazine. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the agrochemical industry, the compound is used in the development of new pesticides and herbicides. Its unique chemical structure allows for the creation of compounds with specific modes of action against pests and weeds.

Comparison with Similar Compounds

  • 4-(2-Chloroethyl)morpholine

  • 4-(2-Chloroethyl)phenol

  • 4-(2-Chloroethyl)benzaldehyde

Uniqueness: 4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole is unique due to its cyclobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. Its reactivity and stability make it a valuable intermediate in various applications.

Biological Activity

4-(2-Chloroethyl)-5-cyclobutyl-1H-pyrazole is a compound of significant interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article focuses on the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data.

  • Chemical Name : this compound
  • CAS Number : 2090836-51-2
  • Molecular Formula : C₉H₁₃ClN₂

This compound's structure includes a cyclobutyl group and a chloroethyl substituent, which may influence its interaction with biological targets.

The biological activity of pyrazole derivatives often involves their interaction with various enzymes and receptors. Specifically, this compound may exert its effects through:

  • Enzyme Inhibition : Many pyrazoles inhibit kinases and other enzymes involved in cellular signaling pathways. For instance, studies have shown that modifications in the pyrazole structure can enhance potency against specific targets such as Akt1 kinase .
  • Receptor Modulation : Pyrazoles can act as ligands for various receptors, influencing physiological responses.

1. Anti-Cancer Activity

Research indicates that pyrazole derivatives can exhibit significant anti-cancer properties. For example:

  • Case Study : A derivative structurally similar to this compound demonstrated an IC₅₀ value of 0.95 µM against HCT116 colon cancer cells, indicating potent antiproliferative effects .
  • Mechanism : The compound induces apoptosis and arrests the cell cycle at the S phase, highlighting its potential as an anti-cancer agent.

2. Anti-Inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory capabilities:

  • Research Findings : Compounds within this class have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. Certain derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively:

  • Study Results : Compounds similar to this compound were tested against various bacterial strains such as E. coli and Staphylococcus aureus, showing promising antibacterial activity .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound TestedIC₅₀ Value (µM)Reference
Anti-CancerSimilar derivative0.95
Anti-inflammatoryVarious pyrazolesComparable to indomethacin
AntimicrobialSimilar derivativesVaries by strain

Research Implications

The biological activities of this compound suggest its potential as a lead compound for drug development:

  • Therapeutic Applications : Given its anti-cancer and anti-inflammatory properties, this compound could be further investigated for therapeutic applications in oncology and inflammation-related disorders.
  • Future Research Directions : Further studies should focus on optimizing the chemical structure to enhance potency and selectivity while minimizing side effects.

Properties

IUPAC Name

4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHJZXKJZPZZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-chloroethyl)-5-cyclobutyl-1H-pyrazole
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